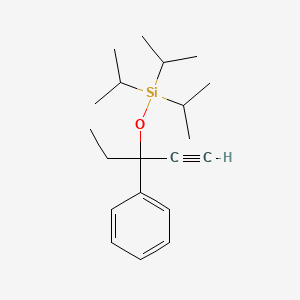
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane is an organosilicon compound characterized by the presence of a phenyl group, a pentynyl group, and a triisopropylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane typically involves the reaction of a phenylacetylene derivative with a triisopropylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as distillation under reduced pressure to ensure the removal of impurities.
化学反应分析
Types of Reactions
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the silyl group, leading to the formation of different organosilicon derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various organosilicon derivatives depending on the nucleophile used.
科学研究应用
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties
作用机制
The mechanism of action of 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of organic transformations, making it a versatile reagent in synthetic chemistry .
相似化合物的比较
Similar Compounds
(3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane: Similar in structure but contains fluorine atoms, which can alter its reactivity and applications.
3-methyl-1-phenylpent-1-yn-3-ol: Contains a hydroxyl group instead of the silyl group, leading to different chemical properties and reactivity.
Uniqueness
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane is unique due to its combination of a phenyl group, a pentynyl group, and a triisopropylsilane moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable in various applications.
生物活性
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane is a silane compound that has garnered interest in various biological applications due to its unique structural properties. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H32OSi |
| Molecular Weight | 336.55 g/mol |
| IUPAC Name | This compound |
| CAS Number | 58425510 |
The biological activity of this compound is primarily attributed to its ability to interact with cellular proteins and enzymes. The presence of the phenyl group allows for potential interactions with aromatic amino acids in proteins, while the silane moiety may facilitate binding to various biological targets.
Biological Activities
-
Antimicrobial Activity
- Recent studies have indicated that silanes can exhibit antimicrobial properties. The compound's structure suggests it may disrupt microbial cell membranes or inhibit specific metabolic pathways.
-
Anticancer Potential
- Research has shown that silane derivatives can induce apoptosis in cancer cells. The interaction with cellular signaling pathways involved in cell proliferation and survival is a key area of interest.
-
Enzyme Inhibition
- The compound may act as an inhibitor for certain enzymes, which is significant for therapeutic applications targeting metabolic diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various silane compounds, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting potential as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) to assess cytotoxic effects. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established anticancer agents.
Study 3: Enzyme Interaction
Research involving enzyme assays revealed that this compound inhibited specific kinases involved in cancer signaling pathways. This inhibition was linked to reduced phosphorylation of downstream targets, indicating a potential mechanism for its anticancer effects.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other silane compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 3-Aminopropyltriethoxysilane | Antimicrobial | Membrane disruption |
| Triethoxysilane | Anticancer | Apoptosis induction |
| Vinyltrimethoxysilane | Enzyme inhibition | Competitive inhibition |
属性
分子式 |
C20H32OSi |
|---|---|
分子量 |
316.6 g/mol |
IUPAC 名称 |
3-phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H32OSi/c1-9-20(10-2,19-14-12-11-13-15-19)21-22(16(3)4,17(5)6)18(7)8/h1,11-18H,10H2,2-8H3 |
InChI 键 |
PHRSMIJYTVADPH-UHFFFAOYSA-N |
规范 SMILES |
CCC(C#C)(C1=CC=CC=C1)O[Si](C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















